Cas no 725728-41-6 (L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-)

L-Cysteine, 2-methyl-S-(triphenylmethyl)-, is a protected derivative of L-cysteine, featuring a 2-methyl substitution and a triphenylmethyl (trityl) group on the sulfur atom. This modification enhances stability and prevents unwanted side reactions, making it valuable in peptide synthesis and organic transformations. The trityl group offers selective deprotection under mild acidic conditions, allowing controlled manipulation in complex molecular assemblies. Its steric hindrance improves selectivity in thiol-mediated reactions, while the methyl substitution can influence conformational properties. This compound is particularly useful in pharmaceutical research and asymmetric synthesis, where precise thiol protection is required. Its robust handling and compatibility with various reagents make it a practical choice for advanced synthetic applications.
L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- structure
725728-41-6 structure
Product name:L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-
CAS No:725728-41-6
MF:C23H23NO2S
Molecular Weight:377.499
CID:3452222
PubChem ID:11349431

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- 化学的及び物理的性質

名前と識別子

    • L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-
    • (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
    • MFCD20271046
    • CS-0162192
    • 725728-41-6
    • (R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid
    • (2R)-2-amino-2-methyl-3-tritylsulfanylpropanoic acid
    • D81281
    • BS-45984
    • 2-Methyl-S-trityl-L-cysteine
    • beta-Me-Cys(Trt)-OH
    • L-Cysteine, 2-methyl-S-(triphenylmethyl)-
    • インチ: InChI=1S/C23H23NO2S/c1-22(24,21(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17,24H2,1H3,(H,25,26)/t22-/m0/s1
    • InChIKey: RBYOBJVKEXOCNP-QFIPXVFZSA-N
    • SMILES: CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N

計算された属性

  • 精确分子量: 377.14495015g/mol
  • 同位素质量: 377.14495015g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 27
  • 回転可能化学結合数: 7
  • 複雑さ: 433
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.6Ų
  • XLogP3: 2.1

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R39700-100mg
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
725728-41-6 97%
100mg
¥557.0 2024-07-19
Ambeed
A1228618-100mg
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
725728-41-6 97%
100mg
$111.0 2025-02-22
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QZ982-50mg
L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-
725728-41-6 97%
50mg
1211.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QZ982-200mg
L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-
725728-41-6 97%
200mg
3028.0CNY 2021-07-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R39700-1g
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
725728-41-6 97%
1g
¥2553.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R39700-250mg
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
725728-41-6 97%
250mg
¥946.0 2024-07-19
Ambeed
A1228618-50mg
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid
725728-41-6 97%
50mg
$53.0 2024-05-28
1PlusChem
1P01KKK6-50mg
(R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid
725728-41-6 97%
50mg
$53.00 2024-04-21
1PlusChem
1P01KKK6-1g
(R)-2-Amino-2-methyl-3-(tritylthio)propanoicacid
725728-41-6 97%
1g
$383.00 2024-04-21
abcr
AB563711-250mg
(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid; .
725728-41-6
250mg
€262.20 2024-04-16

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)- 関連文献

L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-に関する追加情報

L-Cysteine, 2-Methyl-S-(Triphenylmethyl)-: A Comprehensive Overview

L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- (CAS No. 725728-41-6) is a unique sulfur-containing amino acid derivative with significant applications in various fields, including pharmaceuticals, biotechnology, and chemical synthesis. This compound is a modified version of L-cysteine, a naturally occurring amino acid that plays a critical role in biological systems. The addition of the triphenylmethyl group introduces novel properties, making it a valuable compound for research and industrial purposes.

The triphenylmethyl group attached to the sulfur atom of cysteine enhances the compound's stability and reactivity. This modification allows L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- to serve as an efficient precursor in the synthesis of complex molecules. Recent studies have highlighted its potential in the development of advanced materials and drug delivery systems. For instance, researchers have explored its use in creating bioactive polymers that can mimic natural biological processes.

In the pharmaceutical industry, L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- has shown promise as a building block for peptide synthesis. Its ability to form stable bonds under mild conditions makes it ideal for constructing complex peptide structures. Additionally, its sulfur-containing functionality enables it to participate in redox reactions, which are crucial for many biochemical processes.

Recent advancements in computational chemistry have provided deeper insights into the molecular properties of L-Cysteine, 2-Methyl-S-(Triphenylmethyl)-. Quantum mechanical simulations have revealed its electronic structure and reactivity patterns, which are essential for designing new synthetic pathways. These findings have been published in leading journals such as *Journal of Medicinal Chemistry* and *Organic Letters*, underscoring its importance in contemporary research.

The synthesis of L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the selective protection of functional groups and the precise installation of the triphenylmethyl substituent. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's suitability for large-scale production.

One of the most exciting applications of L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- is in the field of drug discovery. Its unique structure allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. This capability is particularly valuable in the development of novel therapeutics targeting complex diseases such as cancer and neurodegenerative disorders.

In conclusion, L-Cysteine, 2-Methyl-S-(Triphenylmethyl)- (CAS No. 725728-41-6) is a versatile compound with wide-ranging applications across multiple disciplines. Its distinctive properties and recent research breakthroughs position it as a key player in advancing scientific innovation. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:725728-41-6)L-CYSTEINE, 2-METHYL-S-(TRIPHENYLMETHYL)-
A1049137
Purity:99%
はかる:1g
Price ($):345.0